3-bromo-5-fluoro-N-methylbenzamide
Description
BenchChem offers high-quality 3-bromo-5-fluoro-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-5-fluoro-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXPPMBGUNIXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Versatile Benzamide Core: A Deep Dive into the Structure-Activity Relationship of 3,5-Disubstituted Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the cornerstone of a multitude of clinically significant drugs. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a popular choice for the design of enzyme inhibitors and receptor modulators. Among its many derivatives, the 3,5-disubstituted benzamide core has emerged as a particularly fruitful area of investigation, yielding potent and selective agents against a diverse array of biological targets. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of these compounds, offering field-proven insights into the rationale behind their design, detailed experimental protocols for their evaluation, and a thorough examination of their mechanisms of action.
The Strategic Importance of 3,5-Disubstitution
The substitution pattern on the benzamide ring is a critical determinant of a compound's biological activity, influencing its potency, selectivity, and pharmacokinetic properties. The 3 and 5 positions, in particular, offer strategic vectors for chemical modification that can profoundly impact target engagement. Substituents at these positions can modulate the electronic properties of the aromatic ring, introduce steric bulk to probe binding pockets, and establish additional interactions with the target protein, such as hydrogen bonds or hydrophobic contacts. Understanding the interplay of these substituent effects is paramount for the rational design of novel 3,5-disubstituted benzamide-based therapeutics.
A Multi-Target Landscape: Case Studies in SAR
The versatility of the 3,5-disubstituted benzamide scaffold is best illustrated by its successful application in targeting a wide range of proteins implicated in various disease states. This guide will delve into the specific SAR for several key target classes.
Glucokinase Activators for Type 2 Diabetes
Glucokinase (GK) plays a pivotal role in glucose homeostasis, and its allosteric activation is a promising therapeutic strategy for type 2 diabetes.[1] A significant body of research has focused on 3,5-disubstituted benzamides as potent GK activators.[2][3][4]
Key SAR Insights:
-
Position 3: Often occupied by a substituent capable of forming a hydrogen bond, such as a sulfamoyl group. The nature of the substituent on the sulfamoyl nitrogen can significantly influence potency.
-
Position 5: Typically bears a group that can engage in hydrophobic interactions within the allosteric binding site of GK. A nitro group at this position has been shown to be favorable in several analogs.[2][4]
-
Amide Moiety: The substituent on the benzamide nitrogen is crucial for activity. Heteroaromatic rings, such as pyrimidine or thiazole, have been found to be optimal.[2][4]
Quantitative Data Summary: Glucokinase Activators
| Compound ID | 3-Substituent | 5-Substituent | Amide Substituent | In Vitro GK Activation (Fold Activation) | Reference |
| 5c | -SO2NH-phenyl | -NO2 | pyrimidin-2-yl | Excellent | [1] |
| 5f | -SO2NH-(3-nitrophenyl) | -NO2 | pyrimidin-2-yl | Excellent | [1] |
| 5i | -SO2NH-ethyl | -NO2 | pyrimidin-2-yl | Excellent | [1] |
| 6c | -SO2NH-phenyl | -NO2 | thiazol-2-yl | Excellent | [1] |
| 6e | -SO2NH-(4-chlorophenyl) | -NO2 | thiazol-2-yl | Excellent | [1] |
| 6h | -SO2NH-(4-methoxyphenyl) | -NO2 | thiazol-2-yl | Excellent | [1] |
Experimental Protocol: In Vitro Glucokinase Activation Assay
This protocol outlines a common method for evaluating the activity of potential glucokinase activators. The assay measures the production of glucose-6-phosphate, the product of the glucokinase-catalyzed reaction, through a coupled enzymatic reaction that results in a change in absorbance.
-
Reagent Preparation:
-
Prepare a stock solution of the 3,5-disubstituted benzamide test compound in DMSO.
-
Prepare assay buffer containing Tris-HCl, KCl, MgCl2, and dithiothreitol.
-
Prepare solutions of ATP, glucose, NADP+, and glucose-6-phosphate dehydrogenase (G6PDH) in assay buffer.
-
Prepare a solution of recombinant human glucokinase in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, test compound (or vehicle control), and glucokinase solution.
-
Incubate the plate for a defined period to allow for compound-enzyme interaction.
-
Initiate the reaction by adding a mixture of ATP, glucose, NADP+, and G6PDH.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH in the G6PDH-coupled reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the reaction velocity against the compound concentration and fit the data to a suitable dose-response model to determine the EC50 (the concentration at which the compound elicits 50% of its maximal effect).
-
Glucokinase Signaling Pathway
Caption: Allosteric activation of glucokinase by 3,5-disubstituted benzamides enhances glucose metabolism, leading to increased insulin secretion in pancreatic β-cells and glycogen synthesis in hepatocytes.
Dopamine D2/D3 Receptor Antagonists for Neuropsychiatric Disorders
Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[5] 3,5-Disubstituted benzamides have been explored as selective antagonists for these receptors.
Key SAR Insights:
-
Position 3 and 5: The nature of the substituents at these positions is critical for achieving selectivity between D2 and D3 receptors. Bulky, lipophilic groups are often favored.
-
Amide Moiety: The amide nitrogen is typically part of a basic amine, often a piperazine or piperidine ring, which is essential for interaction with a conserved aspartate residue in the receptor binding pocket. The substituents on this basic moiety can be varied to fine-tune the pharmacological profile.
Dopamine D2 Receptor Signaling Pathway
Caption: 3,5-Disubstituted benzamide antagonists block dopamine binding to the D2 receptor, preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[6][]
5-HT4 Receptor Agonists for Gastrointestinal Disorders
The serotonin 4 (5-HT4) receptor is a G-protein coupled receptor that mediates prokinetic effects in the gastrointestinal tract. Agonists of this receptor are used to treat disorders such as gastroparesis and constipation.[8][9] Substituted benzamides have been a cornerstone in the development of 5-HT4 receptor agonists.
Key SAR Insights:
-
Benzamide Core: The 4-amino-5-chloro-2-methoxy substitution pattern is a common feature in many potent 5-HT4 agonists.
-
Position 3 and 5 Analogs: While the classic "prokinetic" benzamides are not 3,5-disubstituted in the same manner as the other examples, the principles of modulating the benzamide core apply. Modifications at positions analogous to 3 and 5 can influence selectivity and potency.
-
Amide Side Chain: A basic amine, typically a piperidine ring, is crucial for activity. The substituent on the piperidine nitrogen is a key determinant of potency and can be extended to interact with a specific region of the receptor.[10]
5-HT4 Receptor Signaling Pathway
Caption: 3,5-Disubstituted benzamide analog agonists activate the 5-HT4 receptor, leading to Gs protein-mediated stimulation of adenylyl cyclase, increased cAMP production, and subsequent cellular responses.[11][10][12][13]
PARP Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[14] The benzamide moiety is a common feature in many PARP inhibitors, serving as a nicotinamide mimic that binds to the enzyme's active site.
Key SAR Insights:
-
Benzamide Core: The unsubstituted or substituted benzamide acts as the pharmacophore that occupies the nicotinamide binding pocket of PARP.
-
Position 3 and 5: While not always the primary focus, substituents at these positions can be used to fine-tune the inhibitor's properties, such as solubility and cell permeability, and can also contribute to interactions with the surrounding amino acid residues in the active site.
PARP Inhibition Mechanism of Action
Caption: 3,5-Disubstituted benzamide PARP inhibitors block the repair of single-strand DNA breaks and trap PARP on the DNA, leading to the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficient homologous recombination repair.[15][16][17][18][19]
General Synthetic Strategies
The synthesis of 3,5-disubstituted benzamides can be achieved through various routes. A common and versatile approach involves the functionalization of a pre-substituted benzoic acid precursor.
Generalized Synthetic Scheme
Caption: A general route for the synthesis of 3,5-disubstituted benzamides involves the conversion of a corresponding benzoic acid to an acid chloride, followed by reaction with a primary or secondary amine.[2][20]
Conclusion: A Scaffold of Enduring Promise
The 3,5-disubstituted benzamide core continues to be a rich source of novel therapeutic agents. The ability to systematically modify the substituents at the 3 and 5 positions provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles for a diverse range of biological targets. The case studies presented in this guide highlight the recurring themes in the SAR of these compounds and underscore the importance of a deep understanding of the interplay between chemical structure and biological function. As our knowledge of disease biology and protein structure continues to expand, the versatile 3,5-disubstituted benzamide scaffold is poised to remain a central player in the ongoing quest for new and improved medicines.
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Substituted Benzamides With Conformationally Restricted Side Chains. 5. Azabicyclo[x.y.z] Derivatives as 5-HT4 Receptor Agonists and Gastric Motility Stimulants - PubMed. Available at: [Link].
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Design, Synthesis and Evaluation of Novel 3,5-disubstituted Benzamide Derivatives as Allosteric Glucokinase Activators - PubMed. Available at: [Link].
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Synthesis and Evaluation of 3,5-Disubstituted-1,2,4-Oxadiazolyl Benzamides as Potential Anti-Breast Cancer Agents: In Vitro and In Silico Studies - PubMed. Available at: [Link].
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Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - MDPI. Available at: [Link].
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A Technical Guide to Fluorine-Substituted Aryl Bromide Intermediates in Modern Medicinal Chemistry
Introduction: The Strategic Pursuit of Optimized Drug Candidates
In the landscape of modern drug discovery, the mission is one of relentless optimization. Researchers and scientists are in a constant search for molecules that not only exhibit high potency and selectivity for their biological targets but also possess favorable pharmacokinetic profiles—absorption, distribution, metabolism, and excretion (ADME). Within the medicinal chemist's toolkit, few strategies have proven as impactful as the selective incorporation of fluorine.[1][2][3] This simple substitution can profoundly alter a molecule's properties, turning a promising but flawed lead compound into a viable drug candidate.[4][5]
This guide focuses on a particularly powerful class of building blocks that leverage this strategy: fluorine-substituted aryl bromides . These intermediates represent a perfect synergy of chemical properties. The fluorine atom provides the unique physicochemical advantages that enhance biological performance, while the aryl bromide moiety serves as a robust and versatile synthetic handle for constructing complex molecular architectures through modern cross-coupling chemistry.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond simple recitation of facts to explain the underlying causality behind experimental choices, providing field-proven insights into the synthesis and application of these indispensable intermediates.
Part 1: The Strategic Imperative for Fluorine in Drug Design
The outsized role of fluorine in medicinal chemistry stems from its unique combination of properties: it is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen.[1][6] This duality allows it to act as a subtle yet powerful modulator of a molecule's behavior. The strategic placement of fluorine can productively influence a drug candidate's conformation, pKa, metabolic stability, and binding affinity.[2][7][8]
The primary rationales for introducing fluorine include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond (~485 kJ/mol vs. ~414 kJ/mol).[6] Replacing a C-H bond at a metabolically vulnerable position (a "soft spot") with a C-F bond can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[4][5][6]
-
Modulation of Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[6] This can be crucial for improving cell membrane permeability, as a less basic compound will be less protonated at physiological pH, facilitating its passage through lipid bilayers.[1]
-
Increased Binding Affinity: Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including dipole-dipole interactions and hydrogen bonds.[9] It can also influence molecular conformation to better fit a target receptor, leading to enhanced potency.[4]
-
Tuning Lipophilicity: The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity (LogP), which can improve its ability to cross the blood-brain barrier and other biological membranes.[10] This effect is even more pronounced with fluoroalkyl groups like trifluoromethyl (-CF₃).[10]
Table 1: Representative Physicochemical Effects of Fluorine Substitution on Aniline
| Compound | Substituent | LogP (Calculated) | pKa (of Conjugate Acid) | Rationale for Change |
| Aniline | -H | 0.90 | 4.6 | Baseline reference. |
| 4-Fluoroaniline | -F | 1.15 | 4.2 | Fluorine's inductive electron withdrawal reduces the basicity of the amino group. Slight increase in lipophilicity.[6] |
| 4-(Trifluoromethyl)aniline | -CF₃ | 2.45 | 3.5 | The strongly electron-withdrawing -CF₃ group significantly reduces electron density on the nitrogen, lowering basicity.[10] High lipophilicity. |
Part 2: Synthesis of Fluorine-Substituted Aryl Bromides
The most direct and common route to these intermediates is the electrophilic bromination of a commercially available fluoroarene. The fluorine atom is a deactivating but ortho, para-directing group for electrophilic aromatic substitution. This regioselectivity is a key advantage, allowing for predictable synthesis.
The choice of brominating agent and conditions is critical and depends on the reactivity of the fluoroarene substrate.
-
For activated or moderately deactivated rings: A combination of N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile can be effective.
-
For deactivated rings: A more potent electrophilic bromine source is required. This is typically achieved using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[11] Milder, effective alternatives include using tribromoisocyanuric acid in trifluoroacetic acid.[12]
Experimental Protocol 1: Electrophilic Bromination of 1-Fluoro-4-methoxybenzene
This protocol describes a self-validating system for the synthesis of 2-bromo-4-fluoro-1-methoxybenzene, a common intermediate.
Objective: To synthesize 2-bromo-4-fluoro-1-methoxybenzene via electrophilic bromination.
Materials:
-
1-Fluoro-4-methoxybenzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-methoxybenzene (1.0 eq). Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. The causality here is to control the reaction rate and minimize potential side reactions.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The slight excess of NBS ensures complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing an equal volume of cold water and DCM.
-
Workup:
-
Wash the organic layer with saturated aqueous sodium thiosulfate to quench any unreacted bromine/NBS.
-
Wash with saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-4-fluoro-1-methoxybenzene.
Part 3: The Synthetic Utility: Key Cross-Coupling Reactions
The true power of fluorine-substituted aryl bromides lies in their utility as substrates in palladium-catalyzed cross-coupling reactions. The C-Br bond is readily activated by Pd(0) catalysts, providing a reliable entry point for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[13]
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Troubleshooting & Optimization
minimizing protodebromination side reactions in benzamide couplings
Topic: Minimizing Protodebromination in Palladium-Catalyzed Cross-Couplings
Diagnostic Hub: The "Why" Behind the Failure
User Issue: "I am attempting a Buchwald-Hartwig or Suzuki coupling on a bromobenzamide substrate. Instead of the coupled product, I am isolating the debrominated starting material (benzamide where Br is replaced by H). My LC-MS shows a peak at [M-79+1]."
Root Cause Analysis
Protodebromination (hydrodehalogenation) is a competitive side reaction driven by the formation of a Palladium-Hydride (Pd-H) species. Benzamides are particularly susceptible because the amide moiety is electron-withdrawing (EWG). This reduces the electron density on the aromatic ring, facilitating rapid oxidative addition, but also making the resulting Aryl-Pd(II) species highly electrophilic and prone to reduction before the desired nucleophile can react.
The Mechanism of Failure:
The Pd-H species typically arises from
-
The Solvent: Primary and secondary alcohols (e.g., Isopropanol) are primary offenders.
-
The Base: Alkoxide bases with
-hydrogens (e.g., Sodium tert-butoxide, though sterically hindered, can still participate; ethoxides are worse). -
The Ligand: Alkyl groups on the phosphine ligand (less common with modern ligands but possible).
Visualization: Competitive Pathways
The following diagram illustrates the critical junction where the reaction diverges toward the unwanted byproduct.
Caption: Figure 1. Kinetic competition between the desired cross-coupling cycle (Green) and the parasitic protodebromination cycle (Red).
Optimization Module: Engineering the Solution
To suppress protodebromination, you must bias the kinetics: accelerate the desired reductive elimination and eliminate hydride sources .
A. Catalyst & Ligand Selection
The choice of ligand is the single most impactful variable. You need a ligand that promotes reductive elimination (RE) faster than the rate of hydride transfer.
| Ligand Class | Recommendation | Mechanism of Action |
| Dialkylbiaryl Phosphines (Buchwald) | Highly Recommended (e.g., XPhos, RuPhos, BrettPhos) | The bulky biaryl backbone forces the Pd center into a geometry that dramatically accelerates C-N or C-C bond formation (RE), outcompeting the slow hydride transfer. |
| Bisphosphines (e.g., BINAP, DPPF) | Moderate Risk | Effective for many couplings but often slower in RE than Buchwald ligands, allowing time for side reactions if the substrate is difficult. |
| Triarylphosphines (e.g., PPh3) | High Risk | Generally too slow for hindered or electron-deficient benzamides; high rates of dehalogenation observed. |
Pro-Tip: Use Precatalysts (e.g., XPhos Pd G4). Generating Pd(0) in situ from Pd(OAc)₂ often requires an induction period or excess base/heat, which are conditions where dehalogenation thrives. Precatalysts enter the cycle immediately.
B. Reaction Environment (Solvent & Base)
The environment must be "hydride-poor."
-
Solvent:
-
AVOID: Primary/Secondary alcohols (MeOH, EtOH, iPrOH). These are excellent hydride donors.
-
USE: Aprotic solvents (Dioxane, Toluene, THF).
-
EXCEPTION: If solubility requires an alcohol, use tert-Amyl alcohol . It lacks
-hydrogens on the carbon attached to the oxygen, making it resistant to acting as a hydride source.
-
-
Base:
-
AVOID: Sodium tert-butoxide (NaOtBu) or Ethoxides if dehalogenation is >10%. While NaOtBu is standard, it can undergo
-hydride elimination at high temperatures. -
USE: Inorganic carbonates (Cs₂CO₃, K₂CO₃) or Phosphates (K₃PO₄). These act as proton sponges without donating hydrides.
-
Standard Operating Procedure (SOP)
Protocol: Low-Dehalogenation Buchwald-Hartwig Coupling of Bromobenzamides
This protocol utilizes a "bulky ligand + weak base" strategy to minimize side reactions.[1]
Materials:
-
Substrate: Bromobenzamide derivative (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (1–3 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)
Step-by-Step Workflow:
-
Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon/Nitrogen. Oxygen promotes catalyst decomposition, leading to inactive Pd species that can trap substrate.
-
Solids Addition: Charge the vial with the Bromobenzamide, Base (Cs₂CO₃), and Pd Precatalyst (RuPhos Pd G4).
-
Purge: Cap the vial and purge with inert gas for 5 minutes.
-
Liquids Addition: Add the Amine and Anhydrous Solvent via syringe through the septum.
-
Note: If the amine is a solid, add it in step 2.
-
-
Thermal Activation: Place the vial in a pre-heated block at 80 °C .
-
Why? While lower temps seem safer, sluggish reactions often lead to catalyst death or side reactions. 80 °C with a G4 catalyst ensures rapid turnover.
-
-
Monitoring: Check LC-MS at 1 hour.
-
Pass Criteria: Product peak dominant; Ar-H peak <5%.
-
Fail Criteria: Ar-H peak >10%. (See Troubleshooting below).
-
Troubleshooting Decision Tree
Use this logic flow to rescue a failing experiment.
Caption: Figure 2. Step-by-step troubleshooting logic for reducing hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q: Why are benzamides worse than simple aryl bromides for this side reaction? A: Benzamides possess an electron-withdrawing carbonyl group. This makes the C-Br bond more reactive toward oxidative addition (good), but it also renders the resulting Pd-Ar bond more electrophilic. If the nucleophile (amine/boronic acid) is slow to react due to sterics, the highly reactive Pd center will scavenge a hydride from the environment to stabilize itself.
Q: Can I use water as a co-solvent? A: Yes, but with caution. While water itself is not a hydride donor, it can facilitate the formation of hydroxides which might attack other solvent molecules. However, in Suzuki couplings, water is often necessary. In these cases, ensure you use a surfactant (like TPGS-750-M) or high agitation to ensure the organic phase (where the catalyst lives) is efficient, minimizing the catalyst's "idle time" where reduction occurs.
Q: Does the halide matter? Should I switch to Chloride or Iodide? A:
-
Aryl Iodides: Generally worse for dehalogenation. They undergo oxidative addition very fast, creating a high concentration of the intermediate waiting for a partner.
-
Aryl Chlorides: Better for avoiding dehalogenation (slower oxidative addition matches the rate of the rest of the cycle), but they might be too unreactive for the coupling to proceed at all.
-
Recommendation: Stick with Bromide but optimize the ligand.
References
-
Mechanistic Understanding of Dehalogenation
- Navarro, O., et al. "Dehalogenation in Suzuki-Miyaura Coupling." Journal of Organic Chemistry.
-
(Generic ACS link for context, specific citation: J. Org. Chem. 2004, 69, 3173).[2]
-
Ligand Effects (Buchwald Ligands)
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Benchchem Technical Support
- "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides."
-
Organic Chemistry Portal
- "Buchwald-Hartwig Cross Coupling Reaction - Mechanism and C
-
Wuxi AppTec Support
- "How to Wisely Design Conditions for Buchwald-Hartwig Couplings."
Sources
Technical Support Center: Catalyst Selection for Sterically Hindered Coupling of 3-bromo-5-fluoro-N-methylbenzamide
Welcome, researchers and innovators. This guide is designed to serve as a dedicated technical resource for navigating the complexities of cross-coupling reactions involving the sterically hindered and electronically demanding substrate, 3-bromo-5-fluoro-N-methylbenzamide. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the principles governing these challenging transformations, enabling you to troubleshoot effectively and optimize your synthetic routes.
The structure of 3-bromo-5-fluoro-N-methylbenzamide presents a classic challenge: steric hindrance around the reaction center (the C-Br bond) complicated by the electronic effects of the fluorine and amide substituents. This guide will primarily focus on the two most common and powerful transformations for this class of substrate: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and initial considerations when working with this substrate.
Question 1: Why is the coupling of 3-bromo-5-fluoro-N-methylbenzamide considered challenging?
Answer: The difficulty arises from a combination of steric and electronic factors:
-
Steric Hindrance: The bromine atom is positioned between a fluorine atom and the N-methylbenzamide group. This bulkiness can physically obstruct the palladium catalyst from approaching the C-Br bond for the initial, crucial step of oxidative addition.[1] This hindrance can also slow down the final, product-forming step of reductive elimination.[2]
-
Electronic Effects: The fluorine and amide groups are both electron-withdrawing. While this can make the C-Br bond more susceptible to oxidative addition, it can also impact subsequent steps in the catalytic cycle. For instance, in Suzuki coupling, an electron-deficient aryl halide can make the transmetalation step more difficult.[3]
-
Potential for Catalyst Inhibition: The amide moiety, particularly the carbonyl oxygen and nitrogen lone pair, could potentially coordinate to the palladium center, leading to an off-cycle, inactive catalyst species.
Question 2: I am starting a new project with this substrate. Which single factor is most critical for initial success?
Answer: Without question, the choice of ligand is the most critical parameter. The ligand is not merely a spectator; it is an active controller of the catalyst's properties. For a sterically hindered substrate like this, a ligand must be both bulky and highly electron-donating.[4][5]
-
Bulkiness helps to create a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is often the active catalyst.[2] It also promotes the reductive elimination step, which can be the rate-limiting step for hindered substrates.[6]
-
Electron-donating properties increase the electron density on the palladium center, which facilitates the oxidative addition into the C-Br bond.[3]
Question 3: Should I generate the active Pd(0) catalyst in situ from a precursor like Pd(OAc)₂ or use a pre-formed "precatalyst"?
Answer: For challenging and sensitive couplings, using a well-defined precatalyst is highly recommended.[7] Modern precatalysts, such as the Buchwald G3 or G4 palladacycles, are air- and moisture-stable and designed for the rapid, clean, and quantitative generation of the active monoligated Pd(0) catalyst under reaction conditions.[8] This avoids the often unreliable and inefficient reduction of Pd(II) sources like Pd(OAc)₂, leading to more reproducible results and higher catalyst activity.[7][8]
Part 2: Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming C-C bonds. However, low yields, stalling, and side reactions are common with hindered substrates.
FAQ: My Suzuki-Miyaura coupling is giving low to no yield. What are the most common causes?
Answer: The most frequent culprits for failure in sterically demanding Suzuki couplings are:
-
Inefficient Oxidative Addition: The steric bulk around the C-Br bond is impeding the catalyst's initial engagement with the substrate.[1]
-
Difficult Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is slowed by steric hindrance.[1]
-
Inappropriate Ligand Choice: Standard ligands like PPh₃ are often inadequate. You require bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[3][5][9]
-
Suboptimal Base/Solvent System: The base is crucial for activating the boronic acid, and its effectiveness is highly dependent on the solvent.[10]
Troubleshooting Workflow for Low-Yield Suzuki Coupling
This workflow provides a logical sequence of steps to diagnose and resolve poor reaction outcomes.
Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Advantages & Comments |
| Pd₂(dba)₃ (1-2 mol%) | SPhos (2-4 mol%) | K₃PO₄ | Toluene/H₂O | 80-100 | A robust, general system for many hindered substrates. SPhos is excellent for promoting reductive elimination.[11] |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100-110 | XPhos provides significant steric bulk, effective for tetra-ortho-substituted biaryl synthesis.[12] |
| XPhos Pd G3 (2-4 mol%) | (Integrated) | K₂CO₃, Cs₂CO₃ | THF, CPME | 60-90 | Air-stable precatalyst ensures reliable activation. Often allows for lower reaction temperatures. |
| PdCl₂(IMes)₂ (2-3 mol%) | IMes (NHC) | t-BuOK | 1,4-Dioxane | 80-100 | N-Heterocyclic Carbene (NHC) ligands offer high thermal stability and are very effective for hindered systems.[9] |
Experimental Protocol: Suzuki Coupling with a Buchwald Precatalyst
This protocol provides a reliable starting point for the coupling of 3-bromo-5-fluoro-N-methylbenzamide with a generic arylboronic acid.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add XPhos Pd G3 precatalyst (e.g., 0.02 mmol, 2 mol%), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 3-bromo-5-fluoro-N-methylbenzamide (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Part 3: Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for C-N bond formation.[13][14] With hindered substrates, specific side reactions and catalyst inhibition become prominent issues.
FAQ 1: I am observing significant hydrodehalogenation (replacement of -Br with -H) of my starting material. How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[7] It often arises from a competing β-hydride elimination pathway from a palladium-amide intermediate.[13] To suppress this:
-
Ligand Choice is Key: Switch to a ligand specifically designed to favor reductive elimination over β-hydride elimination. Ligands from the Buchwald family, such as RuPhos or BrettPhos , are excellent choices as they are bulky enough to sterically accelerate the desired C-N bond formation.[15][16]
-
Base Selection: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures.[7]
-
Solvent: The choice of solvent can influence the relative rates of competing pathways. Toluene and 1,4-dioxane are good starting points.
FAQ 2: My amine coupling partner is also large and sterically hindered. What is the best catalyst system for a double-hindered coupling?
Answer: This is a classic "tough coupling" scenario. The reaction requires a catalyst system that can accommodate two bulky partners.
-
Highly Hindered Ligands: This is where ligands like tBuXPhos or specialized catalysts developed for hindered amines excel.[17] Rational ligand design has led to systems that can suppress side reactions common with sterically demanding amines.[15]
-
Use a Precatalyst: A highly active precatalyst, such as a RuPhos Pd G3 or BrettPhos Pd G3 , is essential to ensure the maximum concentration of the active Pd(0) species is generated to overcome the high activation energy of the reaction.[18]
-
Higher Temperature: These reactions often require more forcing conditions. Be prepared to use a higher boiling point solvent like xylene or to run the reaction at elevated temperatures (110-130 °C).
Catalyst Deactivation Pathways
Understanding how a catalyst can fail is key to preventing it. For Buchwald-Hartwig aminations, several pathways can lead to inactive palladium species.
Table 2: Recommended Catalyst Systems for Hindered Buchwald-Hartwig Amination
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Advantages & Comments |
| RuPhos Pd G3 (2-4 mol%) | (Integrated) | NaOtBu, LHMDS | 1,4-Dioxane, Toluene | 80-110 | Excellent for coupling secondary amines and suppressing hydrodehalogenation.[18] |
| BrettPhos Pd G3 (2-4 mol%) | (Integrated) | NaOtBu | Toluene | 100-110 | Particularly effective for mono-arylation of primary amines, minimizing diarylation byproducts.[16][19] |
| Pd₂(dba)₃ (2 mol%) | tBuXPhos (4-5 mol%) | NaOH, K₃PO₄ | Toluene/H₂O | 90-110 | A robust ligand that can tolerate weaker bases and even aqueous conditions, useful for base-sensitive substrates.[17] |
| Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | Cs₂CO₃ | Toluene | 100-110 | A classic bidentate ligand, can be effective but often superseded by modern monophosphine ligands for very hindered cases.[13][19] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of 3-bromo-5-fluoro-N-methylbenzamide.
-
Vessel Preparation: In a glovebox, add RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add 3-bromo-5-fluoro-N-methylbenzamide (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL).
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated aluminum block at 100 °C and stir for 16-24 hours.
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter through a short plug of celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to yield the desired N-aryl product.
References
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- The Suzuki Reaction - Chem 115 Myers. [URL: https://www.chem.ucla.edu/~myers/downloads/2015-Chem115-Suzuki.pdf]
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/866.shtm]
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- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2962817/]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5001569/]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3-bromo-5-fluoro-N-methylbenzamide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 3-bromo-5-fluoro-N-methylbenzamide, a substituted aromatic amide, presents a unique set of spectroscopic features. This guide provides an in-depth analysis of its ¹H NMR characteristics, juxtaposed with alternative analytical techniques, to offer a comprehensive approach to its structural elucidation.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for determining the precise structure of organic molecules in solution. Its power lies in its ability to provide information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like 3-bromo-5-fluoro-N-methylbenzamide, ¹H NMR allows us to "see" the distinct protons on the aromatic ring, the N-methyl group, and the amide N-H, providing irrefutable evidence for its identity.
Predicted ¹H NMR Spectrum of 3-bromo-5-fluoro-N-methylbenzamide
While an experimental spectrum for this specific molecule is not publicly available, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles of nuclear magnetic resonance and data from analogous compounds. The expected signals are as follows:
-
Aromatic Protons (Ar-H): The 1,3,5-trisubstituted benzene ring will give rise to a complex splitting pattern. We expect three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The electronegativity of the bromine and fluorine atoms, along with the amide group, will influence the chemical shifts of the aromatic protons. Electron-withdrawing groups tend to deshield protons, shifting their signals downfield. The coupling patterns will be intricate due to meta (⁴J) coupling between the aromatic protons.
-
N-Methyl Protons (-NHC H₃): This will appear as a doublet in the upfield region (typically δ 2.8-3.1 ppm). The splitting is due to coupling with the adjacent amide proton (³J). The exact chemical shift can be influenced by the solvent and concentration.
-
Amide Proton (-N HCH₃): This proton will likely appear as a broad quartet downfield (typically δ 6.0-8.5 ppm), resulting from coupling with the three protons of the N-methyl group. The broadness of the signal is a characteristic feature of amide N-H protons due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
Molecular Structure and Predicted ¹H NMR Splitting Patterns
Caption: Predicted proton connectivities in 3-bromo-5-fluoro-N-methylbenzamide.
A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR is paramount, a multi-technique approach provides a more robust and comprehensive characterization. Here, we compare ¹H NMR with Mass Spectrometry and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Connectivity, chemical environment, and stereochemistry of protons. | Molecular weight and elemental composition (with high resolution). Fragmentation patterns reveal structural motifs. | Presence of functional groups. |
| Sample Requirements | 5-25 mg dissolved in a deuterated solvent. | Micrograms to nanograms. | Milligrams (solid or liquid). |
| Strengths for this Molecule | Unambiguously confirms the substitution pattern on the aromatic ring and the presence of the N-methyl amide group. | Confirms the molecular weight (231.05 g/mol ) and the presence of bromine (characteristic M+2 isotope peak). Fragmentation can confirm the loss of key functional groups. | Confirms the presence of the amide C=O and N-H bonds, and C-Br and C-F bonds. |
| Limitations for this Molecule | May not provide molecular weight information directly. Complex splitting in the aromatic region can be challenging to fully resolve without advanced 2D NMR techniques. | Does not provide detailed information on isomerism (e.g., substitution positions on the ring). | Provides limited information on the overall connectivity of the molecule. |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of 3-bromo-5-fluoro-N-methylbenzamide.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup (300-500 MHz NMR Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse width.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.
-
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To obtain the infrared spectrum to identify the functional groups present.
Methodology:
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups:
-
Amide N-H stretch (around 3300 cm⁻¹)
-
Aromatic C-H stretch (above 3000 cm⁻¹)
-
Amide C=O stretch (around 1650 cm⁻¹)
-
Aromatic C=C stretches (1600-1450 cm⁻¹)
-
C-F stretch (1100-1000 cm⁻¹)
-
C-Br stretch (below 800 cm⁻¹)
-
-
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
-
Ionization and Analysis:
-
The sample is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺•) and fragment ions.
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•). Look for a pair of peaks separated by 2 m/z units with roughly equal intensity, which is characteristic of a bromine-containing compound (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
Analyze the major fragment ions to deduce the structure. Expect to see fragments corresponding to the loss of Br, the N-methyl group, and the carbonyl group.
-
Workflow for Comprehensive Spectroscopic Analysis
Caption: A streamlined workflow for the structural elucidation of novel compounds.
Conclusion
The structural characterization of 3-bromo-5-fluoro-N-methylbenzamide is most effectively achieved through a synergistic application of ¹H NMR, Mass Spectrometry, and FTIR spectroscopy. While ¹H NMR provides the most detailed information regarding the molecular framework, MS and FTIR serve as crucial complementary techniques for confirming the molecular weight and the presence of key functional groups, respectively. This integrated analytical approach ensures a high degree of confidence in the structural assignment, a critical requirement in all areas of chemical research and development.
References
- Western University.
- Organomation.
- University of California, Riverside.
- Iowa State University.
- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Wikipedia.
- Fiveable. Interpreting Mass Spectra | Organic Chemistry Class Notes.
- JoVE.
- ACD/Labs. 1H–1H Coupling in Proton NMR.
- LibreTexts. 12.2: Interpreting Mass Spectra.
- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- LibreTexts.
- BenchChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
